Ethyl N-(2,6-dimethylphenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

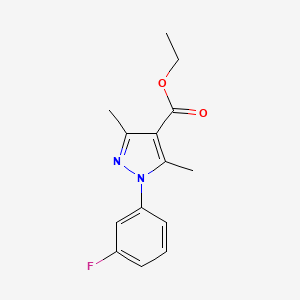

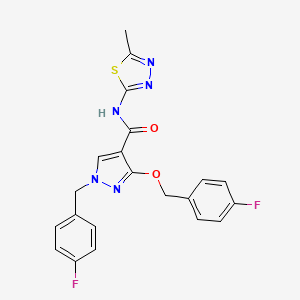

Ethyl N-(2,6-dimethylphenyl)carbamate is a chemical compound with the molecular formula C11H15NO2 . It is a carbamate ester, which is a category of organic compounds that are formally derived from carbamic acid .

Synthesis Analysis

The synthesis of carbamates, including Ethyl N-(2,6-dimethylphenyl)carbamate, can be achieved through several methods. One such method involves the alcoholysis of carbamoyl chlorides . Another method involves the reaction of chloroformates with amines . Carbamates can also be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .Molecular Structure Analysis

The molecular structure of Ethyl N-(2,6-dimethylphenyl)carbamate contains a total of 29 bonds. These include 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate (aromatic) .Chemical Reactions Analysis

Ethyl carbamate, a related compound, is known to be produced by several chemical mechanisms. Firstly, it can be produced from urea and various proteins like citrulline produced during the fermentation step. Secondly, it can be produced from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .Physical And Chemical Properties Analysis

The molecular weight of Ethyl N-(2,6-dimethylphenyl)carbamate is 193.2423 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Carcinogenicity and Toxicity Studies

- Ethyl carbamate (urethane), a contaminant in fermented foods and beverages, has been assessed for carcinogenicity, showing it's a Group 2A carcinogen as classified by the International Agency for Research on Cancer (IARC) (Baan et al., 2007).

- Research indicates long-term exposure to ethyl carbamate may cause neurological disorders, leading to extensive studies on its formation, metabolism, and mitigation strategies (Gowd et al., 2018).

Metabolic Pathways

- Studies on metabolism of related compounds, like N:N-dialkyl carbamates, by rat liver, provide insights into enzyme systems that influence the metabolism of ethyl carbamates (Hodgson & Casida, 1961).

Chemical Analysis Techniques

- Surface-enhanced Raman scattering (SERS) is a new approach for quantitative detection of ethyl carbamate in alcoholic beverages, showing potential for in-situ assessment in the beverage industry (Yang et al., 2013).

Synthetic Applications

- Ethyl N-substituted carbamates have been studied using nuclear magnetic resonance, highlighting their isomeric structures and chemical properties (Soignet et al., 1974).

- Novel heterocyclic disperse dyes incorporating ethyl carbamate derivatives have been synthesized, showcasing applications in the textile industry (Iyun et al., 2015).

Medical Research

- Ethyl carbamate derivatives have been explored for potential antineoplastic activities, with some showing significant tumor inhibitory effects in experimental animals (Bardos et al., 1965).

Environmental and Food Safety

- Ethyl carbamate's presence in foods and beverages has been extensively reviewed, considering its genotoxic and carcinogenic effects and emphasizing the need for monitoring and controlling its levels (Weber & Sharypov, 2009).

Teratogenic and Carcinogenic Effects Comparison

- Comparative studies of ethyl carbamate and related compounds have been conducted to understand their teratogenic and carcinogenic effects, providing insights into potential mechanisms of action (DiPaolo & Elis, 1967).

作用機序

While the specific mechanism of action for Ethyl N-(2,6-dimethylphenyl)carbamate is not mentioned in the search results, carbamates in general are known to have various effects. For instance, carbamates have been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers .

Safety and Hazards

While specific safety and hazard information for Ethyl N-(2,6-dimethylphenyl)carbamate was not found, related compounds such as ethyl carbamate are considered hazardous. Ethyl carbamate is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys . It has been classified as a group 2A carcinogen, “probably carcinogenic to humans”, by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007 .

特性

IUPAC Name |

ethyl N-(2,6-dimethylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-4-14-11(13)12-10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAQDOIKWBEHFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=CC=C1C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl N-(2,6-dimethylphenyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxybenzyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2425574.png)

![4-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2425581.png)

![2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2425583.png)